molecular formula C8H7FKNO5S B13598377 Potassium4-acetamido-3-fluorophenylsulfate

Potassium4-acetamido-3-fluorophenylsulfate

Cat. No.: B13598377
M. Wt: 287.31 g/mol
InChI Key: DFROUBYFITXUFK-UHFFFAOYSA-M
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Description

Potassium4-acetamido-3-fluorophenylsulfate is a chemical compound that features a potassium ion bonded to a 4-acetamido-3-fluorophenylsulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium4-acetamido-3-fluorophenylsulfate typically involves the reaction of 4-acetamido-3-fluorophenol with sulfuric acid to form the corresponding sulfate ester. This intermediate is then neutralized with potassium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or filtration to achieve the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium4-acetamido-3-fluorophenylsulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Potassium4-acetamido-3-fluorophenylsulfate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium4-acetamido-3-fluorophenylsulfate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Potassium4-fluorophenylsulfate
  • Potassium4-acetamidophenylsulfate
  • Potassium3-fluorophenylsulfate

Uniqueness

Potassium4-acetamido-3-fluorophenylsulfate is unique due to the presence of both acetamido and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H7FKNO5S

Molecular Weight

287.31 g/mol

IUPAC Name

potassium;(4-acetamido-3-fluorophenyl) sulfate

InChI

InChI=1S/C8H8FNO5S.K/c1-5(11)10-8-3-2-6(4-7(8)9)15-16(12,13)14;/h2-4H,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1

InChI Key

DFROUBYFITXUFK-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OS(=O)(=O)[O-])F.[K+]

Origin of Product

United States

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